molecular formula C17H24N2O3 B11039143 N-tert-butyl-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-tert-butyl-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11039143
M. Wt: 304.4 g/mol
InChI Key: ZUHFZVZCJHMRRS-UHFFFAOYSA-N
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Description

N-tert-butyl-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl group, an ethoxyphenyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrrolidine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the tert-butyl group: This step often involves the use of tert-butyl halides in the presence of a base.

    Attachment of the ethoxyphenyl group: This can be done through a substitution reaction using ethoxyphenyl halides and a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, and the processes are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides and nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-tert-butyl-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-tert-butyl-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways and lead to various effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
  • N-tert-butyl-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
  • N-tert-butyl-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide

Uniqueness

N-tert-butyl-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds with different substituents on the phenyl ring.

Properties

Molecular Formula

C17H24N2O3

Molecular Weight

304.4 g/mol

IUPAC Name

N-tert-butyl-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C17H24N2O3/c1-5-22-14-8-6-13(7-9-14)19-11-12(10-15(19)20)16(21)18-17(2,3)4/h6-9,12H,5,10-11H2,1-4H3,(H,18,21)

InChI Key

ZUHFZVZCJHMRRS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC(C)(C)C

Origin of Product

United States

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